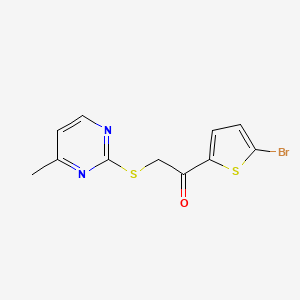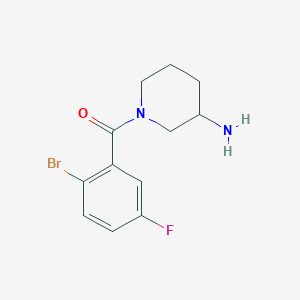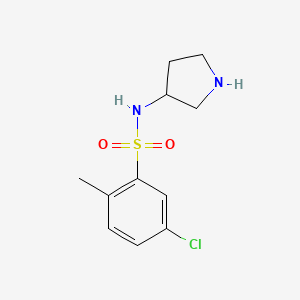![molecular formula C11H9F3N2OS B14913978 (2Z)-3-methyl-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one](/img/structure/B14913978.png)
(2Z)-3-methyl-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidine family Thiazolidines are five-membered rings containing both sulfur and nitrogen atoms, which contribute to their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one typically involves the reaction of 3-(trifluoromethyl)aniline with 3-methyl-1,3-thiazolidin-4-one under specific conditions. The reaction is often catalyzed by a Lewis acid, such as boron trifluoride etherate, to facilitate the formation of the imine bond . The reaction is carried out in an organic solvent, such as ethanol, at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the selectivity and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the imine group to an amine, altering the compound’s biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules.
Medicine: The compound is being investigated for its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-Methyl-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to inhibit certain enzymes and receptors, leading to the modulation of various cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
2-Iminothiazolidine derivatives: These compounds share a similar thiazolidine core but differ in their substituents, leading to variations in their biological activities.
Thiazole derivatives: Thiazoles are structurally related but have different electronic properties and reactivity.
Uniqueness
3-Methyl-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This structural feature contributes to its distinct biological activities and potential therapeutic applications .
Propiedades
Fórmula molecular |
C11H9F3N2OS |
|---|---|
Peso molecular |
274.26 g/mol |
Nombre IUPAC |
3-methyl-2-[3-(trifluoromethyl)phenyl]imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H9F3N2OS/c1-16-9(17)6-18-10(16)15-8-4-2-3-7(5-8)11(12,13)14/h2-5H,6H2,1H3 |
Clave InChI |
UOEGMKVMBNUAAF-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)CSC1=NC2=CC=CC(=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![n-((2-Methylthiazol-4-yl)methyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14913900.png)





![8-(Fluoromethyl)-6-azaspiro[3.4]octane](/img/structure/B14913928.png)
![ethyl (2Z)-2-[2-(2,5-dimethoxyphenyl)hydrazinylidene]-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentanoate](/img/structure/B14913934.png)



![4-(5-Fluorobenzo[d]oxazol-2-yl)aniline](/img/structure/B14913976.png)

